molecular formula C20H18FN3O2S B2611589 N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide CAS No. 1007550-69-7

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide

Cat. No. B2611589
CAS RN: 1007550-69-7
M. Wt: 383.44
InChI Key: BLMPQZDBKSOXPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a rational approach was adopted for the synthesis of 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones using conventional heating as well as microwave irradiation techniques . Another study reported the synthesis of pyrazolines according to published procedures in the literature .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones involved a series of reactions . Another study reported the synthesis of pyrazolines via a reaction involving a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have been investigated for their antiviral potential. For instance:

Other Potential Activities

Indole derivatives, due to their diverse structure and reactivity, may also exhibit:

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit histone deacetylase 3 (hdac3) with an ic50 value of 80 nm .

Mode of Action

Based on its potential inhibition of hdac3 , it can be inferred that it might interact with this enzyme, leading to changes in gene expression and cellular function.

Biochemical Pathways

Hdac3, a potential target of this compound, is known to play a crucial role in various cellular processes, including cell cycle progression, apoptosis, and differentiation . Therefore, the inhibition of HDAC3 could potentially affect these pathways.

Result of Action

Based on its potential inhibition of hdac3 , it can be inferred that it might lead to changes in gene expression and cellular function.

properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-12-3-4-14(9-13(12)2)20(25)22-19-17-10-27(26)11-18(17)23-24(19)16-7-5-15(21)6-8-16/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMPQZDBKSOXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide

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